((2-Methylthiazol-4-yl)methyl)alanine
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Overview
Description
((2-Methylthiazol-4-yl)methyl)alanine: is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Methylthiazol-4-yl)methyl)alanine typically involves the reaction of 2-methylthiazole with alanine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between the thiazole and alanine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: ((2-Methylthiazol-4-yl)methyl)alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
Biology: In biological research, ((2-Methylthiazol-4-yl)methyl)alanine is investigated for its role in enzyme inhibition and as a potential therapeutic agent due to its bioactive properties .
Medicine: The compound is explored for its potential use in developing new drugs, particularly for its antimicrobial and anticancer activities .
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of ((2-Methylthiazol-4-yl)methyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazolidines: These are reduced forms of thiazoles and share some chemical properties with ((2-Methylthiazol-4-yl)methyl)alanine.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-5(8(11)12)9-3-7-4-13-6(2)10-7/h4-5,9H,3H2,1-2H3,(H,11,12) |
InChI Key |
DQBGNVNMHNJJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(C)C(=O)O |
Origin of Product |
United States |
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